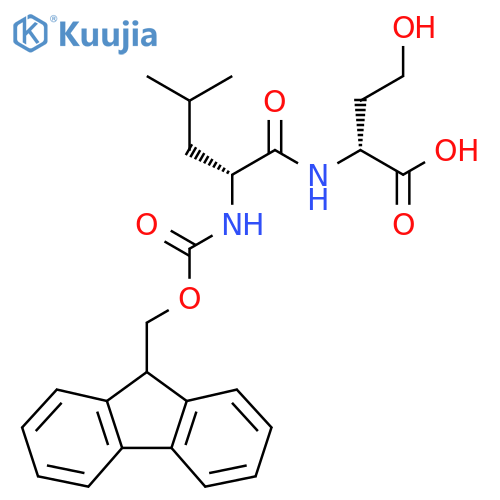

Cas no 2171250-33-0 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid

- (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid

- EN300-1505231

- 2171250-33-0

-

- インチ: 1S/C25H30N2O6/c1-15(2)13-22(23(29)26-21(11-12-28)24(30)31)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t21-,22-/m1/s1

- InChIKey: LTTRAIVAYMMHFM-FGZHOGPDSA-N

- ほほえんだ: O(C(N[C@@H](C(N[C@@H](C(=O)O)CCO)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1505231-50mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 50mg |

$768.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-250mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 250mg |

$840.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-2500mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 2500mg |

$1791.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-5000mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 5000mg |

$2650.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-1000mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 1000mg |

$914.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-10000mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 10000mg |

$3929.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-100mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 100mg |

$804.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-500mg |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1505231-1.0g |

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171250-33-0 | 1g |

$0.0 | 2023-06-05 |

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 関連文献

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acidに関する追加情報

Introduction to (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic Acid (CAS No. 2171250-33-0)

The compound (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid with CAS No. 2171250-33-0 is a highly specialized amino acid derivative that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a feature that makes it particularly valuable in peptide synthesis and related applications.

The Fmoc group is a well-known protecting group used in solid-phase peptide synthesis (SPPS). It is highly stable under basic conditions and can be easily removed under acidic conditions, making it ideal for sequential synthesis of peptides. The presence of this group in the compound under discussion highlights its potential role as an intermediate in the synthesis of complex peptides or proteins. Recent advancements in peptide-based drug delivery systems have further underscored the importance of such compounds in modern medicinal chemistry.

Structurally, the compound consists of a central amino acid backbone with specific stereochemistry at the second carbon atom (denoted by the (R) configuration). The side chain includes a hydroxyl group at the fourth position and a methyl substituent, which adds complexity to its structure and potentially influences its biochemical activity. The combination of these features makes this compound a promising candidate for studying stereochemical effects on biological systems.

Recent studies have explored the use of similar Fmoc-protected amino acids in the development of novel therapeutic agents. For instance, researchers have investigated their potential as building blocks for creating bioactive peptides with enhanced stability and targeting capabilities. These peptides are being evaluated for their ability to modulate cellular signaling pathways, offering new avenues for treating diseases such as cancer and neurodegenerative disorders.

In addition to its role in peptide synthesis, this compound has also been utilized in the development of advanced biomaterials. Its unique chemical properties make it suitable for applications in drug delivery systems, where precise control over drug release kinetics is crucial. Recent breakthroughs in this area have demonstrated how such compounds can be integrated into nanoscale delivery vehicles, enhancing their efficacy and reducing side effects.

The stereochemistry of this compound is another area of active research. The (R) configuration at the second carbon atom plays a critical role in determining its interaction with biological systems. Studies have shown that stereochemistry can significantly influence pharmacokinetics and pharmacodynamics, making it essential to understand how these factors impact therapeutic outcomes.

Furthermore, the hydroxyl group present in the molecule introduces additional functional complexity. This group can participate in hydrogen bonding interactions, which are vital for stabilizing molecular structures and facilitating enzymatic reactions. Recent computational studies have highlighted how such interactions can be harnessed to design more efficient enzyme inhibitors or catalysts.

The methyl substituent on the side chain adds another layer of complexity to this compound's structure. This substituent can influence both the physical properties of the molecule and its biochemical behavior. For example, it may affect solubility, membrane permeability, or binding affinity to specific receptors or enzymes.

In summary, (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid (CAS No. 2171250-33-0) is a versatile compound with significant potential in various areas of chemical and biomedical research. Its unique structure, incorporating an Fmoc protecting group and specific stereochemical features, positions it as an important tool for advancing peptide synthesis and drug development efforts.

2171250-33-0 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid) 関連製品

- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)

- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)

- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)

- 1135241-36-9(4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)

- 2227813-88-7(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylpyridin-2-amine)

- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)

- 2866323-52-4(rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis)

- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)

- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)